molecular formula C6H4Br2N2O B372764 4,6-Dibromonicotinamide

4,6-Dibromonicotinamide

Cat. No.: B372764
M. Wt: 279.92g/mol
InChI Key: ARHWMUXEGUOMIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-Dibromonicotinamide is a halogenated pyridine derivative featuring bromine atoms at the 4- and 6-positions of the pyridine ring and an amide functional group at the 3-position.

4,6-Dibromonicotinic acid is recognized for its dual bromination, enabling selective cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to construct complex molecular frameworks in pharmaceuticals and agrochemicals . The amide derivative (this compound) likely inherits similar reactivity but with altered solubility and hydrogen-bonding capabilities due to the amide moiety.

Properties

Molecular Formula

C6H4Br2N2O

Molecular Weight

279.92g/mol

IUPAC Name

4,6-dibromopyridine-3-carboxamide

InChI

InChI=1S/C6H4Br2N2O/c7-4-1-5(8)10-2-3(4)6(9)11/h1-2H,(H2,9,11)

InChI Key

ARHWMUXEGUOMIC-UHFFFAOYSA-N

SMILES

C1=C(C(=CN=C1Br)C(=O)N)Br

Canonical SMILES

C1=C(C(=CN=C1Br)C(=O)N)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physical Properties

Key Compounds for Comparison :

4,6-Dichloronicotinamide

4,6-Dibromonicotinic Acid

Other Halogenated Pyridine Derivatives

Property 4,6-Dibromonicotinamide 4,6-Dichloronicotinamide 4,6-Dibromonicotinic Acid
Molecular Formula C₆H₄Br₂N₂O (inferred) C₆H₄Cl₂N₂O (inferred) C₆H₃Br₂NO₂
Molecular Weight ~310.82 (Br ≈ 79.9) ~207.01 (Cl ≈ 35.45) 280.91
Melting Point 220–222°C (similar derivative) Not explicitly reported Not explicitly reported
Reactivity High (Br is a superior leaving group) Moderate (Cl less reactive) High (carboxylic acid enhances derivatization)
Applications Pharmaceutical intermediates, cross-coupling reactions Similar but less reactive Agrochemicals, heterocycle synthesis

Notes:

  • Bromine’s larger atomic size and polarizability compared to chlorine enhance the reactivity of this compound in cross-coupling reactions, making it preferable for constructing bioactive molecules .

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